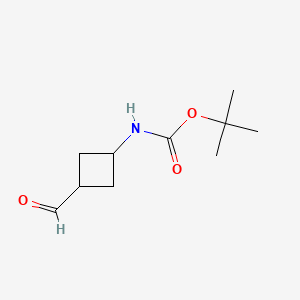

tert-butyl N-(3-formylcyclobutyl)carbamate

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(3-formylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXUZWUXKMBGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171549-92-1 | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Protection of the Aldehyde Group

The most common and effective protecting groups for aldehydes are acetals, which are stable to basic and neutral conditions, making them ideal for subsequent Boc group manipulation. wikipedia.orglibretexts.org Cyclic acetals, such as 1,3-dioxolanes, are often preferred due to their enhanced stability. oup.com

The aldehyde in tert-butyl N-(3-formylcyclobutyl)carbamate can be protected by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst.

Reaction Data for Aldehyde Protection:

| Reactant | Protecting Agent | Catalyst | Product |

|---|

Deprotection of the Boc Group in the Presence of an Acetal

With the aldehyde safely protected as an acetal (B89532), the Boc group can be removed. Critically, standard strong acid conditions that would cleave the acetal must be avoided. libretexts.org Milder or alternative deprotection methods are required.

Alternative Boc Deprotection Methods:

Mild Acidic Conditions: Careful use of weaker acids or specific Lewis acids can achieve selective Boc deprotection. For instance, some Lewis acids like bismuth(III) chloride have been shown to selectively cleave Boc groups in the presence of other acid-labile functionalities. researchgate.net The use of solid-supported acids, such as Amberlyst-15, can also offer greater control and milder reaction conditions. researchgate.net

Non-Acidic Methods: To completely avoid the risk of acetal cleavage, non-acidic deprotection methods are highly advantageous.

Oxalyl Chloride in Methanol: This system provides a mild and selective method for Boc deprotection at room temperature. nih.govrsc.org

Thermal Deprotection: In some cases, heating the N-Boc compound in a suitable solvent can effect deprotection without the need for any acid catalyst. nih.gov

Basic Conditions: While less common for Boc groups, certain conditions, such as sodium carbonate in refluxing DME or sodium t-butoxide in wet THF, have been reported for the cleavage of N-Boc groups. nih.gov

Research Findings on Selective Deprotection:

| Deprotection Reagent/Condition | Substrate Scope | Key Advantages |

|---|---|---|

| Oxalyl chloride/Methanol | Structurally diverse N-Boc compounds | Mild, room temperature, high yields. nih.govrsc.org |

| Bismuth(III) trichloride | N-Boc amino acids and peptides | High selectivity, tolerates other acid-labile groups. researchgate.net |

| Thermal (Continuous Flow) | Aryl and alkyl N-Boc amines | Catalyst-free, selective based on temperature control. nih.gov |

Deprotection of the Aldehyde

Once the amine has been successfully deprotected, the acetal (B89532) protecting group can be removed to regenerate the aldehyde. This is typically achieved under aqueous acidic conditions, which will not affect the newly formed free amine (present as its ammonium (B1175870) salt). wikipedia.orgoup.com

Reaction Data for Aldehyde Deprotection:

| Reactant | Deprotection Conditions | Product |

|---|

By employing this orthogonal protection strategy, the deprotection of the amine in tert-butyl N-(3-formylcyclobutyl)carbamate can be achieved with high fidelity, preventing the side reactions associated with the sensitive aldehyde functionality and ensuring the desired product is obtained in good yield and purity.

Applications in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The application of chiral, non-racemic cyclobutane (B1203170) derivatives is of significant interest in asymmetric synthesis, enabling the construction of enantiomerically pure target molecules. While specific examples detailing the use of enantiomerically pure tert-butyl N-(3-formylcyclobutyl)carbamate as a chiral building block are not extensively documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential utility. The synthesis of specific stereoisomers, such as (1R,3S)-tert-butyl N-(3-formylcyclobutyl)carbamate, would provide a powerful tool for chemists.

The strategic placement of the formyl and N-Boc-protected amino groups on the cyclobutane ring allows for stereocontrolled elaborations. For instance, the aldehyde can undergo a variety of stereoselective nucleophilic additions or serve as a handle for chain extension, while the protected amine can be deprotected and further functionalized. The inherent chirality of the cyclobutane core would influence the stereochemical outcome of these reactions, making it a valuable precursor for the synthesis of complex chiral molecules.

Role in the Total Synthesis of Natural Products Featuring Cyclobutane Architectures

Cyclobutane moieties are found in a variety of natural products, often contributing to their unique biological activities. google.comgoogle.com The total synthesis of such molecules frequently relies on the use of pre-functionalized cyclobutane building blocks. Although direct applications of this compound in the total synthesis of specific natural products like (+)-acanthodoral or (+)-kelsoene are not explicitly detailed in the literature, its structural motifs are highly relevant to the construction of such complex targets.

For example, the formyl group can be readily converted to other functionalities, such as a methyl group or a longer carbon chain, which are common features in cyclobutane-containing natural products. The protected amine offers a site for introducing nitrogen-containing functionalities, which are also prevalent in many bioactive natural products. The strategic use of this building block could significantly streamline the synthesis of these complex molecules by providing a pre-assembled, functionalized cyclobutane core.

Table 1: Representative Natural Products with Cyclobutane Architectures

| Natural Product | Structural Feature of Interest | Potential Synthetic Relevance of the Building Block |

| (+)-Acanthodoral | Fused cyclobutane ring system | The cyclobutane core could serve as a starting point for constructing the bicyclic system. |

| (+)-Kelsoene | Bridged cyclobutane structure | The functional groups could be used to form the characteristic bridged system. |

| Grandisol | Monoterpene with a cyclobutane ring | The aldehyde could be elaborated to form the isopropenyl group of grandisol. |

Application in the Synthesis of Pharmaceutical Intermediates and Bioactive Compounds

The cyclobutane ring is increasingly recognized as a valuable component in the design of pharmaceutical agents due to its ability to impart conformational rigidity and improve metabolic stability. nih.gov this compound serves as a key precursor for a variety of pharmaceutical intermediates. The dual functionality of the molecule allows for the introduction of diverse pharmacophoric groups, making it a versatile scaffold in drug discovery.

For instance, the aldehyde can be reductively aminated to introduce a wide range of secondary or tertiary amines, a common motif in many bioactive compounds. Alternatively, the aldehyde can be oxidized to a carboxylic acid, providing another key functional group for further derivatization. The Boc-protected amine can be deprotected and acylated or alkylated to introduce additional diversity. This versatility makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening. A Chinese patent highlights the use of a related tert-butyl carbamate (B1207046) derivative in the synthesis of Lacosamide, an anti-epileptic drug, underscoring the relevance of this class of compounds in pharmaceutical synthesis. google.com

Table 2: Potential Pharmaceutical Applications of Derivatives

| Derivative Class | Synthetic Transformation | Potential Therapeutic Area |

| Cyclobutane amino alcohols | Reduction of the formyl group | Neurological disorders, antivirals |

| Cyclobutane diamines | Reductive amination | Kinase inhibitors, anti-cancer agents |

| Cyclobutane carboxylic acids | Oxidation of the formyl group | Metabolic disorders, anti-inflammatory agents |

Development of Novel Reaction Methodologies Enabled by the Unique Scaffold of this compound

The unique structural and electronic properties of this compound make it an interesting substrate for the development of novel reaction methodologies. The constrained nature of the cyclobutane ring can lead to unusual reactivity and selectivity in a variety of chemical transformations.

For example, the proximity of the formyl and carbamate groups could be exploited in intramolecular reactions to generate novel bicyclic or spirocyclic systems. The strain of the four-membered ring could also be harnessed in ring-opening or ring-expansion reactions to access other carbocyclic or heterocyclic scaffolds. While specific, named reactions developed using this exact substrate are not yet prevalent in the literature, its potential as a platform for methodological innovation is clear. The exploration of its reactivity in areas such as photoredox catalysis, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions could lead to the discovery of new and efficient synthetic methods.

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution. For tert-butyl N-(3-formylcyclobutyl)carbamate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential to assign all proton and carbon signals and to determine the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring.

The analysis would typically be performed on both the cis and trans isomers. The ¹H NMR spectrum would provide initial information on the chemical environment of the protons. For instance, the aldehydic proton would appear as a characteristic singlet or a triplet at a downfield chemical shift (typically around 9-10 ppm). The protons of the tert-butyl group would be observed as a sharp singlet at approximately 1.4 ppm, integrating to nine protons. The cyclobutane ring protons and the proton attached to the nitrogen would present more complex multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would complement this by showing distinct signals for the carbonyl of the carbamate (B1207046) group, the aldehydic carbonyl, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the cyclobutane ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for cis-tert-butyl N-(3-formylcyclobutyl)carbamate

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~9.7 (s) | ~202.0 |

| 2 | ~3.0 (m) | ~45.0 |

| 3, 5 | ~2.2 (m) | ~25.0 |

| 4 | ~4.0 (m) | ~48.0 |

| 6 (NH) | ~5.0 (br s) | - |

| 7 (C=O) | - | ~156.0 |

| 8 | - | ~79.0 |

| 9 | ~1.4 (s) | ~28.5 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

To unambiguously assign the complex proton and carbon signals of the cyclobutane ring, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the formyl proton and the proton on the same carbon (if any coupling exists), and more importantly, it would delineate the connectivity between the protons on the cyclobutane ring. This allows for the tracing of the spin systems within the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly mapped to its attached carbon atom, providing definitive assignments for the CH, CH₂, and CH₃ groups of the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected between the tert-butyl protons and the quaternary carbon of the tert-butyl group as well as the carbonyl carbon of the carbamate. The formyl proton would show a correlation to the carbons of the cyclobutane ring it is attached to and adjacent to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. NOESY is paramount for determining the stereochemistry. For the cis isomer, a NOE would be observed between the proton on the carbon bearing the carbamate group and the proton on the carbon bearing the formyl group. In the trans isomer, such a correlation would be absent. Instead, correlations to other ring protons would define the relative stereochemistry.

Conformational Analysis of the Cyclobutane Ring via NMR Data

The cyclobutane ring is not planar and typically adopts a puckered conformation to relieve ring strain. The exact conformation can be inferred from the coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum and through NOESY data. The magnitude of the coupling constants between adjacent protons on the ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the degree of puckering and the preferred conformation (e.g., puckered or bent) of the cyclobutane ring in solution can be determined for both the cis and trans isomers.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would typically be used to generate the molecular ion. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of the tert-butyl group: A characteristic loss of 56 Da, corresponding to isobutylene, is a very common fragmentation for tert-butoxycarbonyl (Boc) protected amines. pearson.com

Loss of the Boc group: Cleavage of the entire Boc group (101 Da).

Cleavage of the formyl group: Loss of the formyl group (29 Da).

Ring opening or cleavage: Fragmentation of the cyclobutane ring, leading to various smaller charged fragments.

By analyzing these fragmentation patterns, the connectivity of the different functional groups can be confirmed.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 199.25 g/mol )

| m/z (predicted) | Identity of Fragment |

| 200.13 | [M+H]⁺ |

| 222.11 | [M+Na]⁺ |

| 144.08 | [M+H - C₄H₈]⁺ |

| 100.07 | [M+H - C₅H₉O₂]⁺ |

Note: M represents the parent molecule. These are theoretical values.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination in Solid State

While NMR provides information about the structure and stereochemistry in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.

This technique would definitively establish the relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring. Furthermore, for a chiral sample that has been resolved into its enantiomers, X-ray crystallography using anomalous dispersion effects can be used to determine the absolute stereochemistry (R or S configuration) at the chiral centers. The solid-state data would also reveal the puckered conformation of the cyclobutane ring and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chiral Chromatography (e.g., HPLC, GC) and Polarimetry for Enantiomeric Purity and Optical Rotation Assessment

Since this compound possesses chiral centers, the synthesized material is likely a racemate (an equal mixture of enantiomers). Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for the analytical and preparative separation of enantiomers. nih.gov A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. rsc.org The development of a successful separation method would involve screening different chiral columns and mobile phase compositions to achieve baseline resolution of the two enantiomer peaks. chiralpedia.com

Chiral Gas Chromatography (GC): If the compound is sufficiently volatile or can be derivatized to increase its volatility, chiral GC can also be used for enantiomeric separation. This technique employs a capillary column coated with a chiral stationary phase.

Once the enantiomers are separated, their relative amounts can be quantified by integrating the peak areas in the chromatogram to determine the enantiomeric excess.

Polarimetry: Each pure enantiomer of a chiral compound will rotate the plane of polarized light by an equal and opposite amount. A polarimeter is used to measure this optical rotation. The specific rotation, [α]D, is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). Measuring the optical rotation can confirm the enantiomeric purity of a sample, with a racemic mixture showing no optical rotation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(3-formylcyclobutyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate formation between a cyclobutylamine derivative and tert-butyl carbamate. For example, coupling 3-formylcyclobutylamine with Boc anhydride under basic conditions (e.g., NaHCO₃ in THF) is a common approach . Optimization includes:

- Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions.

- Solvent Selection : Polar aprotic solvents like DMF or THF enhance solubility and reaction efficiency .

- Coupling Agents : Use of HATU or EDCI improves yields in challenging couplings .

- Data Table :

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Boc₂O, NaHCO₃ | THF | 25 | 78 | |

| HATU, DIPEA | DMF | 20 | 85 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the formyl group (δ ~9.6 ppm for CHO) and Boc protection (δ ~1.4 ppm for tert-butyl) .

- X-ray Crystallography : SHELXL (for refinement) and WinGX (for data processing) resolve the cyclobutane ring conformation and formyl orientation. Disordered structures may require TWINABS for correction .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₁₁H₁₉NO₃, MW 213.28 g/mol) .

Q. What are the key reactivity patterns of the formyl group in this compound under nucleophilic conditions?

- Methodological Answer : The formyl group undergoes:

- Condensation Reactions : With amines (e.g., hydrazines) to form hydrazones, useful in Schiff base synthesis.

- Reductions : NaBH₄ or BH₃·THF reduces the aldehyde to a hydroxymethyl group, critical for prodrug derivatization .

- pH Sensitivity : The aldehyde is prone to hydration in aqueous acidic conditions, requiring anhydrous solvents for stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability and intermolecular interactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models the cyclobutane ring’s puckering and formyl group orientation. B3LYP/6-31G(d) is optimal for energy minimization .

- Docking Studies : AutoDock Vina predicts binding affinities with biological targets (e.g., enzymes with aldehyde-binding pockets) .

- MD Simulations : GROMACS evaluates solvent interactions, particularly water accessibility to the formyl group .

Q. How do steric effects from the tert-butyl group influence crystallization and polymorph formation?

- Methodological Answer :

- Crystallization Screening : Use polymorph predictors (e.g., Mercury CSD) with varied solvents (e.g., EtOAc vs. hexane). The bulky tert-butyl group often induces orthorhombic packing .

- Twinned Crystals : SHELXL’s TWIN command resolves overlapping reflections caused by steric hindrance .

- Thermal Analysis : DSC identifies polymorph transitions (e.g., Form I → Form II at ~120°C) .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected stability in acidic media)?

- Methodological Answer :

- Controlled Kinetic Studies : Monitor hydrolysis rates via HPLC under varying pH (1–6). The Boc group may stabilize the formyl via intramolecular H-bonding in mild acid .

- Isotopic Labeling : ¹⁸O tracing identifies whether hydration occurs at the aldehyde or carbonyl .

- Comparative Analysis : Contrast with tert-butyl N-(3-oxocyclobutyl)carbamate (ketone analog) to isolate electronic vs. steric effects .

Q. How can the compound’s instability in protic solvents be mitigated during biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤10% H₂O) to maintain solubility while reducing hydrolysis .

- Protecting Group Strategies : Temporarily replace the formyl with a stabilized group (e.g., acetal) during cell culture studies .

- Real-Time Monitoring : LC-MS tracks degradation products in PBS buffer at 37°C to optimize assay timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。